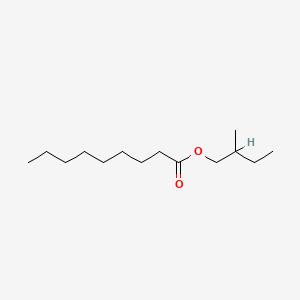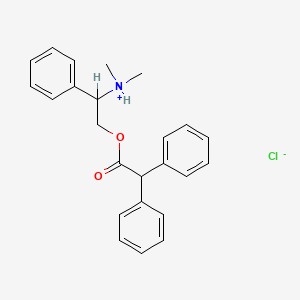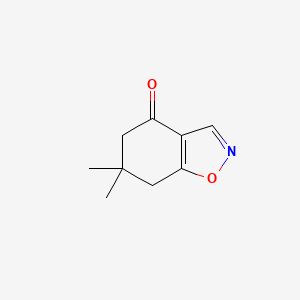
2-Methylbutyl nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl nonanoate is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors and flavors. The molecular formula of this compound is C14H28O2, and it has a molecular weight of 228.37 g/mol . This compound is commonly used in the fragrance and flavor industry due to its fruity aroma.
Preparation Methods
2-Methylbutyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Nonanoic acid+2-MethylbutanolH2SO42-Methylbutyl nonanoate+H2O
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Chemical Reactions Analysis
2-Methylbutyl nonanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into nonanoic acid and 2-methylbutanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Scientific Research Applications
2-Methylbutyl nonanoate has several applications in scientific research and industry:
Fragrance and Flavor Industry: Due to its fruity aroma, it is widely used in the formulation of perfumes, colognes, and flavoring agents for food products.
Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
Biological Studies: Esters like this compound are used in studies related to olfaction and the sensory properties of flavors and fragrances.
Mechanism of Action
The mechanism of action of 2-Methylbutyl nonanoate in biological systems primarily involves its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its fruity aroma. The molecular targets are the olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family.
Comparison with Similar Compounds
2-Methylbutyl nonanoate can be compared with other esters that have similar structures and properties. Some of these compounds include:
Ethyl acetate: Known for its sweet, fruity smell, commonly used as a solvent and in flavorings.
Butyl butanoate: Has a pineapple-like aroma, used in perfumes and as a flavoring agent.
Methyl phenylacetate: Known for its honey-like scent, used in fragrances and flavorings.
What sets this compound apart is its unique combination of nonanoic acid and 2-methylbutanol, which gives it a distinct fruity aroma that is highly valued in the fragrance and flavor industry.
Properties
CAS No. |
69205-08-9 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2-methylbutyl nonanoate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-14(15)16-12-13(3)5-2/h13H,4-12H2,1-3H3 |
InChI Key |
VJMUYXUHYWZMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)




